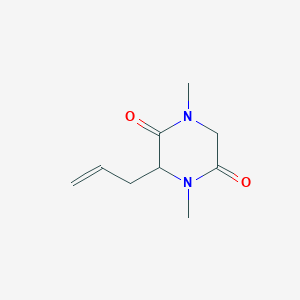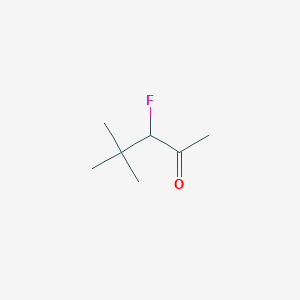
3-Fluoro-4,4-dimethylpentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4,4-dimethylpentan-2-one is an organic compound belonging to the class of fluorinated ketones. It is characterized by the presence of a fluorine atom attached to the third carbon of a 4,4-dimethylpentan-2-one structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4,4-dimethylpentan-2-one typically involves the fluorination of 4,4-dimethylpentan-2-one. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced through a continuous flow process involving the fluorination of the precursor ketone. This method ensures high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4,4-dimethylpentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone to alcohols.
Substitution: Fluorine atoms can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 3-Fluoro-4,4-dimethylpentanoic acid
Reduction: 3-Fluoro-4,4-dimethylpentan-2-ol
Substitution: Various fluorinated derivatives
Scientific Research Applications
3-Fluoro-4,4-dimethylpentan-2-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Fluoro-4,4-dimethylpentan-2-one exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atom plays a crucial role in enhancing the compound's binding affinity and stability.
Comparison with Similar Compounds
3-Fluoro-2-methylpentan-2-one
4,4-Dimethyl-3-fluoropentan-2-one
3-Fluoro-4-methylpentan-2-one
Uniqueness: 3-Fluoro-4,4-dimethylpentan-2-one is unique due to its specific structural arrangement, which influences its reactivity and properties. The presence of both fluorine and methyl groups at strategic positions enhances its chemical stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C7H13FO |
|---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
3-fluoro-4,4-dimethylpentan-2-one |
InChI |
InChI=1S/C7H13FO/c1-5(9)6(8)7(2,3)4/h6H,1-4H3 |
InChI Key |
BOIPPXIHAFPCTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Aminobicyclo[2.2.1]heptan-2-yl 2-methylpropanoate](/img/structure/B15349341.png)
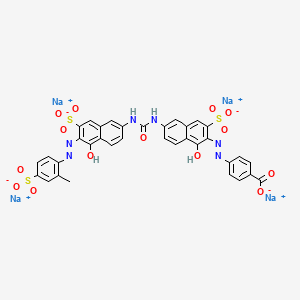
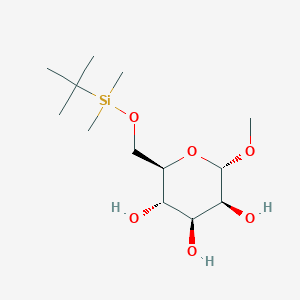
![[(3aS,7aR)-2,3,3a,4,7,7a-hexahydro-1H-inden-2-yl]methanol](/img/structure/B15349352.png)
![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-n-[4-[3-ethoxy-4,5-dihydro-5-oxo-4-[(1-phenyl-1h-tetrazol-5-yl)thio]-1h-pyrazol-1-yl]phenyl]-](/img/structure/B15349354.png)
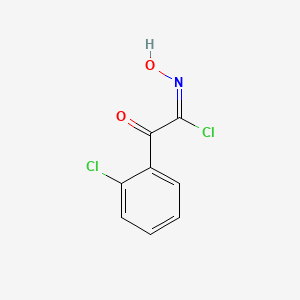

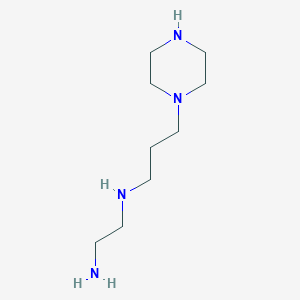
![[1,1'-Biphenyl]-2,3,3',4'-tetramine](/img/structure/B15349387.png)

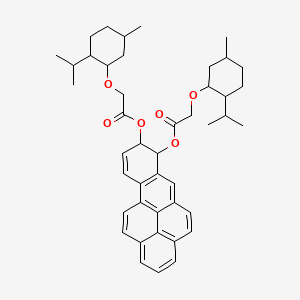
![2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B15349425.png)
